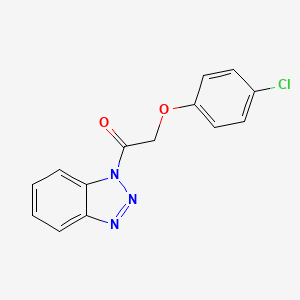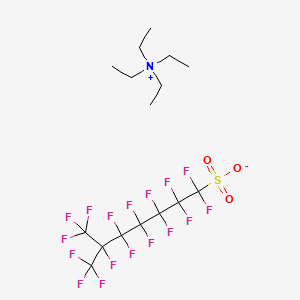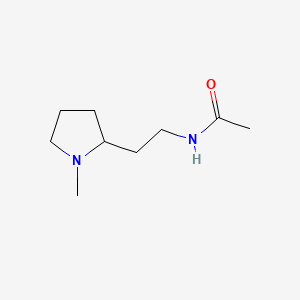![molecular formula C18H20ClN5O3 B15179638 N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide CAS No. 86190-47-8](/img/structure/B15179638.png)
N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycerol: , also known as propane-1,2,3-triol, is a simple polyol compound. It is a colorless, odorless, viscous liquid that is sweet-tasting and non-toxic. Glycerol is widely used in the food industry as a sweetener and humectant, in pharmaceutical formulations, and in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrolysis of Fats and Oils: Glycerol is commonly produced as a by-product in the soap-making process through the hydrolysis of fats and oils.
Transesterification: Another method involves the transesterification of triglycerides with methanol or ethanol, producing glycerol and methyl or ethyl esters.
Synthetic Production from Propylene: Glycerol can also be synthesized from propylene.
Industrial Production Methods:
Saponification: This is the traditional method where fats and oils are treated with a strong alkali, such as sodium hydroxide, to produce glycerol and soap.
Biodiesel Production: Glycerol is a major by-product in the production of biodiesel through the transesterification of vegetable oils or animal fats.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Glycerol can be oxidized to form various products, including dihydroxyacetone and glyceric acid.
Reduction: Glycerol can be reduced to produce compounds such as propanediol.
Esterification: Glycerol reacts with acids to form esters, such as mono- and diglycerides.
Dehydration: Glycerol can undergo dehydration to form acrolein.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst such as nickel is commonly used.
Esterification: Acid catalysts like sulfuric acid are often used.
Dehydration: Dehydration is typically carried out at high temperatures.
Major Products:
Oxidation: Dihydroxyacetone, glyceric acid.
Reduction: Propanediol.
Esterification: Mono- and diglycerides.
Dehydration: Acrolein.
Aplicaciones Científicas De Investigación
Chemistry: Glycerol is used as a solvent and a reagent in various chemical reactions. It is also used in the synthesis of other chemicals, such as glycerol esters and glycerol ethers .
Biology: In biological research, glycerol is used as a cryoprotectant for the preservation of cells and tissues at low temperatures. It is also used in the preparation of bacterial culture media .
Medicine: Glycerol is used in pharmaceutical formulations as a solvent, sweetener, and humectant. It is also used in the production of suppositories and as a laxative .
Industry: Glycerol is used in the production of cosmetics, personal care products, and food products. It is also used as an antifreeze and in the production of explosives such as nitroglycerin .
Mecanismo De Acción
Glycerol acts as an osmotic dehydrating agent with hygroscopic and lubricating properties. It increases plasma osmolality, resulting in the movement of water from extravascular spaces into the plasma through osmosis. This property is utilized in medical applications to reduce intracranial pressure and to treat edema .
Comparación Con Compuestos Similares
Ethylene Glycol: A diol with two hydroxyl groups, commonly used as an antifreeze.
Propylene Glycol: Another diol with similar physical properties to ethylene glycol but is non-toxic and used in food and pharmaceutical applications.
Uniqueness of Glycerol: Glycerol is unique due to its three hydroxyl groups, making it a trihydroxy alcohol. This gives it distinct physical and chemical properties, such as higher viscosity and hygroscopicity compared to diols like ethylene glycol and propylene glycol .
Propiedades
Número CAS |
86190-47-8 |
|---|---|
Fórmula molecular |
C18H20ClN5O3 |
Peso molecular |
389.8 g/mol |
Nombre IUPAC |
N-[5-(butan-2-ylamino)-2-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C18H20ClN5O3/c1-4-11(2)20-13-5-7-17(18(9-13)21-12(3)25)23-22-16-8-6-14(24(26)27)10-15(16)19/h5-11,20H,4H2,1-3H3,(H,21,25) |
Clave InChI |
SLMDSOHNJYMVJP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


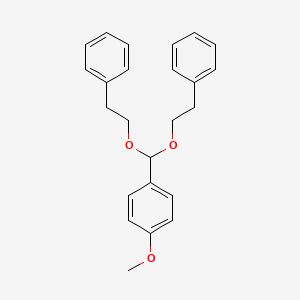
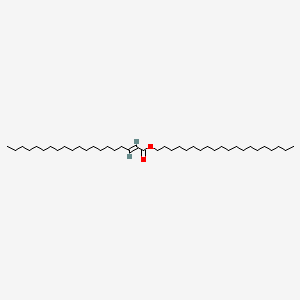
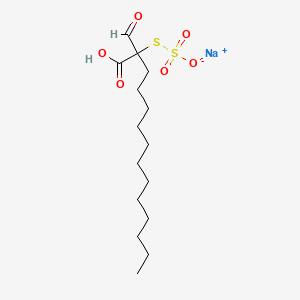
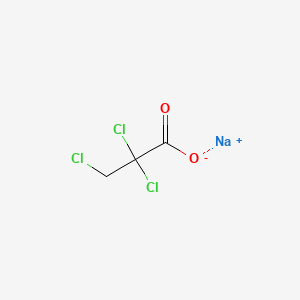

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate](/img/structure/B15179591.png)
![2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]](/img/structure/B15179592.png)

